molecular formula C15H22N2O2 B1273654 Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate CAS No. 306937-22-4

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

Cat. No. B1273654
M. Wt: 262.35 g/mol
InChI Key: WXYBQSXOZUFNJY-UHFFFAOYSA-N
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Description

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is a compound that can be considered a derivative of piperidine, a common structural motif found in many pharmacologically active molecules. The presence of the ethyl carboxylate group and the aminobenzyl moiety suggests that this compound could serve as an intermediate in the synthesis of more complex molecules, potentially with applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, a synthesis route for 2,5-substituted piperidines derived from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate is described, involving reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . Another study presents a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, from 1-methyl-1,2,3,6-tetrahydropyridine . These methods highlight the versatility of piperidine derivatives in synthetic chemistry and their potential as intermediates for various pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized using spectroscopic methods. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized using X-ray crystallography and DFT analyses . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction . These studies demonstrate the importance of structural analysis in understanding the properties and potential reactivity of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the synthesis of ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate involved multiple steps, including nitration, reduction, diazotation, and palladium-catalyzed coupling reactions . Another study reported the synthesis of (2R,4S)-ethyl 4-methyl-2-piperidinecarboxylate through catalytic hydrogenation debenzylation . These reactions showcase the reactivity of piperidine derivatives and their potential transformations into various functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in drug design and other fields. The thermal, spectroscopic, and crystallographic properties of these compounds provide insights into their stability and reactivity. For example, the thermal and spectroscopic characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided information about its stability and potential interactions in the solid state . The crystal structure analysis often reveals the presence of intramolecular hydrogen bonding, which can influence the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Antituberculosis Activity

Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a derivative of Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate, has shown promising activity against Mycobacterium tuberculosis. It exhibited significant inhibition of MTB DNA gyrase and Mycobacterium smegmatis GyrB ATPase assay, indicating its potential in antituberculosis therapy (V. U. Jeankumar et al., 2013).

Antimicrobial Activity

New piperidine substituted benzothiazole derivatives, synthesized using Ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, have shown good antibacterial and antifungal properties. This research underscores the compound's role in developing novel antimicrobial agents (S. Shafi et al., 2021).

Anticancer Potential

Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain derivatives showed strong anticancer activities, highlighting the potential of these compounds in cancer treatment (A. Rehman et al., 2018).

Platelet Aggregation Inhibition

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, another derivative, was identified as a potent and orally active fibrinogen receptor antagonist. This compound exhibits potential for antithrombotic treatment, especially in acute phases (Y. Hayashi et al., 1998).

Aminocarbonylation Catalyst

Alkoxycarbonylpiperidines, such as ethyl isonipecotate, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research expands the application of these compounds in organic synthesis and chemical transformations (A. Takács et al., 2014).

Stereochemical Applications

Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction, producing stereospecific compounds with high diastereo- and enantioselectivity. This application is significant in stereospecific synthesis and pharmaceuticals (Zhiwei Guo et al., 2006).

Safety And Hazards

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYBQSXOZUFNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384180
Record name Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

CAS RN

306937-22-4
Record name Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Nahar - 2017 - core.ac.uk
Guanine-rich nucleic acids can fold into distinctive four-stranded G-quadruplex structures which are found in telomeric DNA repeats, as well as in sequences in promoter and other …
Number of citations: 2 core.ac.uk

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